Cas no 1016867-23-4 (4,8-Dichloroquinoline-3-carbonitrile)
4,8-Dichloroquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4,8-dichloroquinoline-3-carbonitrile
- SB69873
- Z425387848
- 1016867-23-4
- EN300-40512
- G56544
- AKOS000197968
- AB01003218-01
- 4,8-Dichloroquinoline-3-carbonitrile
-
- MDL: MFCD09949635
- Inchi: 1S/C10H4Cl2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H
- InChI Key: IZGNHLBOERHWBQ-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=CN=C2C(=CC=CC2=1)Cl
Computed Properties
- Exact Mass: 221.975154g/mol
- Monoisotopic Mass: 221.975154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 223.05g/mol
- XLogP3: 3.2
- Topological Polar Surface Area: 36.7
4,8-Dichloroquinoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008108-1g |
4,8-Dichloroquinoline-3-carbonitrile |
1016867-23-4 | 97% | 1g |
$421.00 | 2023-09-04 | |
| Alichem | A189008108-5g |
4,8-Dichloroquinoline-3-carbonitrile |
1016867-23-4 | 97% | 5g |
$825.16 | 2023-09-04 | |
| Alichem | A189008108-10g |
4,8-Dichloroquinoline-3-carbonitrile |
1016867-23-4 | 97% | 10g |
$1313.52 | 2023-09-04 | |
| TRC | D439058-10mg |
4,8-Dichloroquinoline-3-carbonitrile |
1016867-23-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D439058-50mg |
4,8-Dichloroquinoline-3-carbonitrile |
1016867-23-4 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D439058-100mg |
4,8-Dichloroquinoline-3-carbonitrile |
1016867-23-4 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Chemenu | CM245790-1g |
4,8-Dichloroquinoline-3-carbonitrile |
1016867-23-4 | 97% | 1g |
$374 | 2021-08-04 | |
| Chemenu | CM245790-5g |
4,8-Dichloroquinoline-3-carbonitrile |
1016867-23-4 | 97% | 5g |
$748 | 2021-08-04 | |
| Chemenu | CM245790-10g |
4,8-Dichloroquinoline-3-carbonitrile |
1016867-23-4 | 97% | 10g |
$1122 | 2021-08-04 | |
| Chemenu | CM245790-1g |
4,8-Dichloroquinoline-3-carbonitrile |
1016867-23-4 | 97% | 1g |
$608 | 2022-06-14 |
4,8-Dichloroquinoline-3-carbonitrile Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4,8-Dichloroquinoline-3-carbonitrile
4,8-Dichloroquinoline-3-carbonitrile: A Comprehensive Overview
4,8-Dichloroquinoline-3-carbonitrile, identified by the CAS number 1016867-23-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom at position 1. The presence of two chlorine atoms at positions 4 and 8, along with a cyano group at position 3, imparts unique chemical properties that make it a valuable molecule for various applications.
The quinoline skeleton has been extensively studied due to its versatile reactivity and biological activity. 4,8-Dichloroquinoline-3-carbonitrile is particularly notable for its potential in drug discovery. Recent studies have highlighted its role as a lead compound in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases. The cyano group at position 3 is known to enhance the molecule's ability to interact with biological targets, making it a promising candidate for further exploration.
From a synthetic standpoint, the preparation of 4,8-Dichloroquinoline-3-carbonitrile involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of the quinoline ring system, followed by chlorination and cyanation steps. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical research.
In terms of physical properties, 4,8-Dichloroquinoline-3-carbonitrile is characterized by its high melting point and moderate solubility in organic solvents. These properties make it suitable for use in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. Additionally, its stability under standard storage conditions facilitates its handling and transportation in industrial settings.
The application of 4,8-Dichloroquinoline-3-carbonitrile extends beyond pharmaceuticals. Recent advancements have explored its use in materials science, particularly in the development of advanced materials with unique electronic properties. The compound's ability to form stable coordination complexes has opened new avenues for its application in catalysis and sensor technology.
In conclusion, 4,8-Dichloroquinoline-3-carbonitrile, with its CAS number 1016867-23-4, stands as a testament to the ingenuity of modern chemistry. Its diverse applications and promising research outcomes underscore its importance in both academic and industrial settings. As researchers continue to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in shaping the future of science and technology.
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